molecular formula C18H21F3N4O B2921837 1-cyclopentyl-3-phenyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034506-88-0

1-cyclopentyl-3-phenyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2921837
CAS No.: 2034506-88-0
M. Wt: 366.388
InChI Key: PKCIRCVKGNQYKM-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-phenyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic chemical compound characterized by a complex molecular structure The compound features a urea core connected to a cyclopentyl ring, a phenyl ring, and a pyrazole group with a trifluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-3-phenyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea generally involves a multi-step process:

  • Step 1: : The initial synthesis of the pyrazole intermediate through the reaction of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound.

  • Step 2: : Incorporation of the trifluoromethyl group via nucleophilic substitution or electrophilic fluorination.

  • Step 3: : Coupling of the pyrazole derivative with a phenyl isocyanate to form the urea linkage.

  • Step 4: : Introduction of the cyclopentyl group through a suitable alkylation reaction.

Industrial Production Methods

In an industrial context, the synthesis of this compound typically follows a similar path but often utilizes more cost-effective reagents and scalable conditions, including optimization of reaction temperature, pressure, and solvent choice to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes

1-Cyclopentyl-3-phenyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or alter its electronic properties.

  • Reduction: : Reduction can be used to modify the existing functional groups or achieve partial hydrogenation of double bonds.

  • Substitution: : The trifluoromethyl group or other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

  • Reduction: : Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a metal catalyst.

  • Substitution: : Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed from These Reactions

The products depend on the specific reaction conditions and reagents used. Common products include hydroxylated derivatives, reduced amines, and substituted analogs.

Scientific Research Applications

Chemistry

1-Cyclopentyl-3-phenyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea serves as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology

The compound is explored for its potential as an enzyme inhibitor or receptor antagonist, aiding in the study of biological pathways and processes.

Medicine

In pharmacological research, this compound is investigated for its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties.

Industry

The compound's unique properties make it useful in the development of agrochemicals, polymers, and specialty materials.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes, receptors, or proteins. These interactions often involve binding to the active site or allosteric site, thereby modulating the activity of the target molecule. The exact pathways and mechanisms depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopentyl-3-phenylurea: : Similar structure but lacks the pyrazole and trifluoromethyl groups.

  • 1-Cyclopentyl-3-(3-trifluoromethylphenyl)urea: : Similar structure but differs in the position of the trifluoromethyl group.

  • 1-(2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea: : Lacks the cyclopentyl and phenyl rings.

Uniqueness

And that's the breakdown on 1-cyclopentyl-3-phenyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea. Got anything else on your mind?

Properties

IUPAC Name

1-cyclopentyl-3-phenyl-1-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O/c19-18(20,21)16-10-11-24(23-16)12-13-25(15-8-4-5-9-15)17(26)22-14-6-2-1-3-7-14/h1-3,6-7,10-11,15H,4-5,8-9,12-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCIRCVKGNQYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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